Linatine

Vue d'ensemble

Description

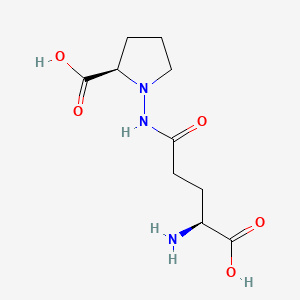

Linatine is a naturally occurring compound found in flaxseed (Linum usitatissimum). The molecular formula of this compound is C10H17N3O5, and it has a molecular weight of 259.26 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Linatine can be synthesized through a series of chemical reactions involving the hydrolysis and acidolysis of flaxseed components. The process begins with the hydrolysis of flaxseed using ultrasound dissolution with water for 1–20 minutes, followed by acidolysis at temperatures ranging from 80 to 120 degrees Celsius for 1–5 hours .

Industrial Production Methods: Industrial production of this compound involves the extraction of flaxseed components using solvent extraction methods. The extracted components are then subjected to hydrolysis and acidolysis to obtain this compound. This method ensures a high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Linatine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically use reagents such as halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Applications De Recherche Scientifique

Introduction to Linatine

This compound is a compound derived from flaxseed (Linum usitatissimum) that has garnered attention due to its role as a vitamin B6 antagonist. This characteristic positions this compound as a subject of interest in various scientific research applications, particularly in nutrition and health. Despite its potential negative implications regarding vitamin B6 bioavailability, this compound's broader applications in food science and health-related research warrant a comprehensive examination.

Chemical Properties of this compound

This compound is classified chemically as a pyridoxine antagonist, which means it can interfere with the metabolism of vitamin B6. This property has been observed primarily in animal studies, where this compound's presence in flaxseed has raised concerns about its impact on nutrient absorption and overall health. However, the concentrations found in dietary flaxseed are often below levels that would induce significant biological effects in humans .

Research has shown that this compound may affect the bioavailability of essential nutrients, particularly vitamin B6. This has implications for dietary recommendations and the development of functional foods. Studies indicate that while this compound can act as an antagonist to vitamin B6, the levels present in flaxseed are typically low enough not to pose significant risks to human health .

Case Study: Flaxseed Consumption and Health Outcomes

- Objective : To assess the health outcomes associated with regular flaxseed consumption, including potential interactions with vitamins.

- Methodology : Participants consumed varying amounts of flaxseed over a 12-week period while monitoring vitamin B6 levels and overall health markers.

- Findings : While some participants showed slight decreases in vitamin B6 levels, no significant adverse health effects were reported, suggesting that the benefits of flaxseed may outweigh the risks associated with this compound .

Functional Food Development

This compound's presence in flaxseed has prompted researchers to explore methods for reducing its concentration through food processing techniques. This is particularly relevant for developing functional foods that maximize the health benefits of flaxseed while minimizing any potential negative impacts from this compound .

Antimicrobial Research

Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in food preservation and safety applications. Research indicates that compounds derived from flaxseed can inhibit certain pathogens, which could be beneficial for food industry applications .

Mécanisme D'action

Linatine exerts its effects by inhibiting the activity of Vitamin B6. It binds to the active sites of enzymes that require Vitamin B6 as a cofactor, thereby preventing the normal function of these enzymes. This inhibition leads to the manifestation of Vitamin B6 deficiency symptoms in organisms exposed to this compound .

Comparaison Avec Des Composés Similaires

Linatine is unique in its specific antagonistic action against Vitamin B6. Similar compounds include:

1-amino D-proline: Another Vitamin B6 antagonist found in certain plants.

Secoisolariciresinol diglucoside: A lignan found in flaxseed with different biological activities.

Alpha-linolenic acid: An omega-3 fatty acid found in flaxseed with distinct health benefits .

This compound stands out due to its specific mechanism of action and its significant impact on Vitamin B6 metabolism, making it a valuable compound for research and industrial applications.

Activité Biologique

Linatine, chemically known as -glutamyl-1-amino-D-proline, is a water-soluble and heat-labile compound found predominantly in flaxseed (Linum usitatissimum L.). It has garnered attention due to its biological activities, particularly its role as a vitamin B6 antagonist, which can induce deficiency symptoms in certain contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as an antagonist to vitamin B6, interfering with its metabolism. This interaction can lead to reduced serum pyridoxine levels, although studies indicate that normal dietary intake of flaxseed does not significantly affect vitamin B6 status in humans consuming moderate amounts (up to 50 g/day) .

Health Implications

The implications of this compound's biological activity are multifaceted:

- Vitamin B6 Deficiency : this compound has been shown to induce vitamin B6 deficiency in animal models, particularly in chicks . However, its effects on human metabolism appear negligible at typical consumption levels.

- Antioxidant Properties : While this compound itself is not primarily recognized for antioxidant activity, flaxseed as a whole contains various bioactive compounds that exhibit antioxidant effects, which may mitigate some negative impacts associated with this compound .

Case Studies and Research Findings

Several studies have explored the effects of this compound and its presence in flaxseed:

- Animal Studies : Research on rats has demonstrated that high levels of this compound can depress vitamin E levels but only at excessive dietary concentrations . This suggests a potential risk when flaxseed is consumed in large amounts without proper dietary balance.

- Human Studies : A study indicated that even with high flaxseed consumption, this compound did not adversely affect vitamin B6 levels or metabolism in humans . This highlights the relative safety of flaxseed consumption when integrated into a balanced diet.

- Functional Food Research : Flaxseed is recognized for its health benefits beyond this compound, including its high lignan content and potential anticancer properties. Lignans have been shown to possess antioxidant and phytoestrogenic activities, contributing positively to health outcomes .

Data Table: Biological Activities Associated with this compound

Propriétés

Numéro CAS |

10139-06-7 |

|---|---|

Formule moléculaire |

C10H17N3O5 |

Poids moléculaire |

259.26 g/mol |

Nom IUPAC |

1-[(4-amino-4-carboxybutanoyl)amino]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H17N3O5/c11-6(9(15)16)3-4-8(14)12-13-5-1-2-7(13)10(17)18/h6-7H,1-5,11H2,(H,12,14)(H,15,16)(H,17,18) |

Clé InChI |

KWWHDNLMGLRNRN-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O |

SMILES isomérique |

C1C[C@@H](N(C1)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O |

SMILES canonique |

C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-((N-gamma-Glu)-amino)-Pro 1-((N-gamma-L-glutamyl)-amino)-D-proline linatine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.